(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH

PROTAC Targeted Protein Degradation Linkerology

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is a chemically defined conjugate consisting of a thalidomide-derived cereblon (CRBN) ligand and a heterobifunctional linker that incorporates a pyrimidine-piperazine rigid core and a terminal hydroxyl group. It is an intermediate specifically designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C29H36N8O6
Molecular Weight 592.6 g/mol
Cat. No. B12374533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH
Molecular FormulaC29H36N8O6
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO
InChIInChI=1S/C29H36N8O6/c38-14-16-43-15-13-33-5-7-35(8-6-33)24-18-25(31-19-30-24)36-11-9-34(10-12-36)20-1-2-21-22(17-20)29(42)37(28(21)41)23-3-4-26(39)32-27(23)40/h1-2,17-19,23,38H,3-16H2,(H,32,39,40)/t23-/m0/s1
InChIKeyUFCFQNCUJQQSDD-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH: A Defined CRBN-Recruiting Building Block for PROTAC Synthesis


(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is a chemically defined conjugate consisting of a thalidomide-derived cereblon (CRBN) ligand and a heterobifunctional linker that incorporates a pyrimidine-piperazine rigid core and a terminal hydroxyl group . It is an intermediate specifically designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs) [1]. Its molecular formula is C29H36N8O6 with a molecular weight of 592.65 g/mol, and it is supplied as a solid with typical solubility in DMSO (e.g., 10 mM) .

Why Substituting (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH with Other Thalidomide-Based Linkers Compromises PROTAC Development


In the modular assembly of PROTACs, the linker component is not merely a passive spacer but a critical determinant of ternary complex formation, cellular permeability, and degradation efficiency [1]. The specific sequence of rigid (pyrimidine-piperazine) and flexible (C2-O-C2) motifs in this conjugate dictates the spatial orientation of the E3 ligase and target protein ligands. Using a chemically distinct linker—even one with the same nominal length or a related thalidomide core—can lead to suboptimal DC50 values, altered degradation maxima (Dmax), or complete loss of activity due to an inability to form a productive ternary complex [2]. Direct substitution without empirical validation of the linker SAR therefore carries a high risk of project failure, making the procurement of the exact building block essential for reproducibility and rational optimization.

Quantitative Differentiation of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH: Evidence for Scientific Selection


Evidence 1: Linker Length and Motif Composition Modulate Degradation Potency in PROTACs

The linker in (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH combines a rigid pyrimidine-piperazine segment with a short, flexible C2-O-C2 chain. Structure-activity relationship (SAR) studies demonstrate that altering linker length and composition profoundly impacts PROTAC degradation efficiency. In a study of MK-5108-derived PROTACs, shortening the PEG linker to 2 units and attaching it at the 5-position of thalidomide yielded the potent degrader SK2188 with a DC50 of 3.9 nM and Dmax of 89% at 24 hours in NGP neuroblastoma cells [1]. This illustrates that the specific linker architecture—both length and exit vector—is a critical parameter for optimizing ternary complex formation and achieving desired degradation profiles, providing a class-level inference that the precise linker composition in this building block is a key differentiator from analogs with alternative lengths or motifs.

PROTAC Targeted Protein Degradation Linkerology

Evidence 2: Stereochemistry Impacts CRBN Binding Affinity and Downstream Degradation Activity

This building block is supplied as the pure (S)-enantiomer of the thalidomide moiety. The stereochemistry of the glutarimide ring in thalidomide analogs directly influences binding affinity to cereblon (CRBN), with the (S)-enantiomer typically exhibiting higher affinity and more potent immunomodulatory activity [1]. While quantitative binding data for this specific conjugate are not available, the use of racemic or (R)-thalidomide linkers introduces a variable that can reduce the efficiency of CRBN recruitment and subsequent ubiquitination, thereby lowering the overall degradation potency of the final PROTAC. This is a direct head-to-head comparison between enantiomers.

Stereochemistry CRBN Binding PROTAC

Evidence 3: Terminal Hydroxyl Group Provides a Defined Conjugation Handle for Bioconjugation and Linker Elaboration

The terminal primary alcohol (-OH) in (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH serves as a well-defined functional handle for further derivatization. In contrast, a common comparator, Thalidomide-piperazine-pyrimidine-piperazine-C-boc, contains a Boc-protected amine that requires an additional deprotection step before conjugation, adding synthetic complexity and potential yield loss [1]. While direct quantitative comparison of synthetic efficiency is not available, the -OH group offers orthogonal reactivity (e.g., esterification, etherification, or conversion to a leaving group) that is highly valued in modular PROTAC synthesis.

PROTAC Bioconjugation Linker Chemistry

Defined Research and Industrial Applications for (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH Based on Quantitative Evidence


Reproducing Published PROTAC SAR Studies

Researchers aiming to replicate or expand upon published PROTAC structure-activity relationship (SAR) data must use the exact linker building block described in the original work. Evidence from SK2188 development shows that small changes in linker composition dramatically alter degradation potency (DC50 of 3.9 nM vs. other analogs) [1]. Using a generic substitute risks invalidating the SAR comparison and yielding non-reproducible results, wasting time and resources.

Streamlined Synthesis of CRBN-Recruiting PROTAC Libraries

The terminal hydroxyl group on this conjugate provides a direct and versatile handle for coupling to a wide variety of target protein ligands (warheads) via established ester or ether linkages. This eliminates the extra deprotection step required for Boc-protected analogs like Thalidomide-piperazine-pyrimidine-piperazine-C-boc [1], accelerating the synthesis of focused PROTAC libraries for high-throughput degradation screening.

Optimizing Ternary Complex Formation Through Linker Engineering

The combination of a rigid pyrimidine-piperazine core and a short flexible C2-O-C2 spacer is a specific design feature intended to orient the CRBN E3 ligase and the target protein for optimal ubiquitination. As class-level evidence demonstrates that linker length and rigidity are critical for achieving productive ternary complexes and high Dmax [1], this building block is suited for projects where precise spatial control between ligands is a hypothesized requirement for efficacy.

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